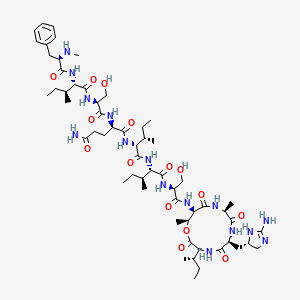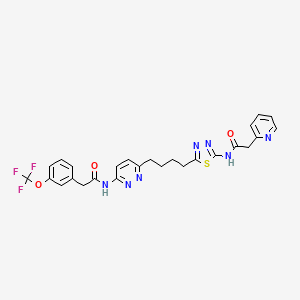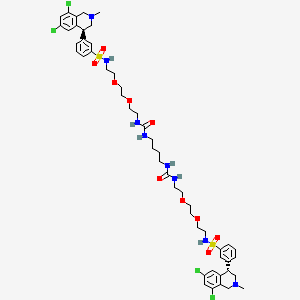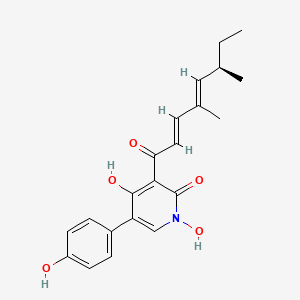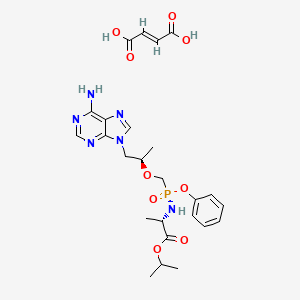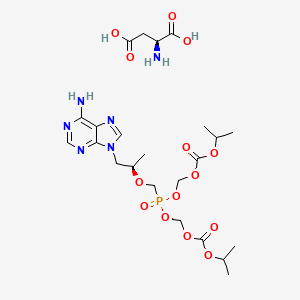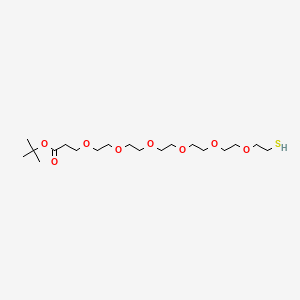
チオール-PEG6-t-ブチルエステル
概要
説明
Thiol-PEG6-t-butyl ester: is a polyethylene glycol (PEG)-based compound that contains a thiol group and a t-butyl ester. Its molecular formula is C₁₉H₃₈O₈S, and it has a molecular weight of 426.57 g/mol . This compound is widely used in various scientific research applications due to its unique chemical properties, including its ability to increase the aqueous solubility of the resulting compounds .
科学的研究の応用
Thiol-PEG6-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras).
Biology: Used in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
作用機序
Target of Action
Thiol-PEG6-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technique . The thiol group in the compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .
Mode of Action
The compound contains a thiol group and a t-butyl ester . The thiol group is reactive and can form covalent bonds with certain targets, such as maleimide, OPSS, vinylsulfone, and transition metal surfaces . This allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
As a protac linker, it is involved in the process of targeted protein degradation . This involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The peg spacer in the compound is known to increase the aqueous solubility of the resulting compound , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Thiol-PEG6-t-butyl ester is the degradation of its target proteins . By recruiting an E3 ubiquitin ligase to the target protein, the compound facilitates the ubiquitination and subsequent degradation of the target, altering the protein levels within the cell .
生化学分析
Biochemical Properties
Thiol-PEG6-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics research. The thiol group in Thiol-PEG6-t-butyl ester can form covalent bonds with cysteine residues in proteins, leading to the formation of stable thioether linkages . This interaction is crucial for the modification and labeling of proteins, enabling researchers to study protein function and interactions. Additionally, the PEG spacer in Thiol-PEG6-t-butyl ester enhances the solubility of the compound in aqueous solutions, making it suitable for various biochemical applications .
Cellular Effects
Thiol-PEG6-t-butyl ester has been shown to influence various cellular processes. The compound can modify cell surface proteins through its thiol group, affecting cell signaling pathways and gene expression . For example, the modification of cell surface receptors by Thiol-PEG6-t-butyl ester can alter signal transduction pathways, leading to changes in cellular responses. Furthermore, the increased solubility provided by the PEG spacer allows for better cellular uptake and distribution of the compound, enhancing its overall effectiveness .
Molecular Mechanism
The molecular mechanism of action of Thiol-PEG6-t-butyl ester involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules . This interaction can lead to the inhibition or activation of enzymes, depending on the specific target. For instance, the modification of cysteine residues in enzymes by Thiol-PEG6-t-butyl ester can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiol-PEG6-t-butyl ester can change over time due to its stability and degradation properties . The compound is generally stable under refrigerated conditions, but prolonged exposure to higher temperatures can lead to degradation and reduced effectiveness . Long-term studies have shown that the modification of proteins and other biomolecules by Thiol-PEG6-t-butyl ester can have lasting effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of Thiol-PEG6-t-butyl ester in animal models vary with different dosages . At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, Thiol-PEG6-t-butyl ester can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without causing harm to the organism .
Metabolic Pathways
Thiol-PEG6-t-butyl ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can modify enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes, leading to changes in metabolic flux and metabolite levels . Additionally, Thiol-PEG6-t-butyl ester can influence the activity of transporters and other proteins involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, Thiol-PEG6-t-butyl ester is transported and distributed through interactions with transporters and binding proteins . The PEG spacer in the compound enhances its solubility and allows for efficient transport across cellular membranes . Once inside the cell, Thiol-PEG6-t-butyl ester can accumulate in specific compartments, depending on its interactions with cellular components .
Subcellular Localization
Thiol-PEG6-t-butyl ester exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, the thiol group in Thiol-PEG6-t-butyl ester can interact with proteins in the endoplasmic reticulum, leading to its accumulation in this organelle . This localization can influence the compound’s ability to modify proteins and other biomolecules within the cell .
準備方法
Synthetic Routes and Reaction Conditions:
Thiol-PEG6-t-butyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and thiol-containing compounds. The general synthetic route involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as tosyl chloride, to form PEG-tosylate.
Thiol Introduction: The activated PEG is then reacted with a thiol-containing compound, such as thiolacetic acid, to introduce the thiol group.
Esterification: The resulting thiol-PEG intermediate is esterified with t-butyl chloroformate to form Thiol-PEG6-t-butyl ester.
Industrial Production Methods:
Industrial production of Thiol-PEG6-t-butyl ester typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions:
Thiol-PEG6-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Maleimide, OPSS (ortho-pyridyl disulfide), and vinylsulfone are common electrophiles used in substitution reactions.
Major Products Formed:
Disulfides: Formed from the oxidation of the thiol group.
Alcohols: Formed from the reduction of the ester group.
Substituted Products: Formed from nucleophilic substitution reactions.
類似化合物との比較
- Thiol-PEG4-t-butyl ester
- Thiol-PEG8-t-butyl ester
- Thiol-PEG12-t-butyl ester
Comparison:
Thiol-PEG6-t-butyl ester is unique due to its specific PEG chain length (six ethylene glycol units), which provides an optimal balance between solubility and reactivity. Compared to shorter PEG chains (e.g., Thiol-PEG4-t-butyl ester), it offers better solubility and flexibility. Compared to longer PEG chains (e.g., Thiol-PEG12-t-butyl ester), it provides better reactivity and stability.
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOFWHQVCATSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


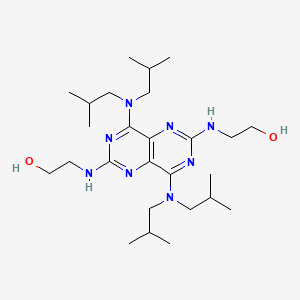
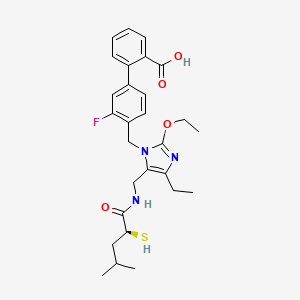
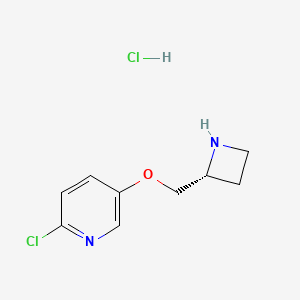
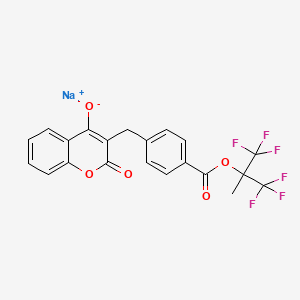
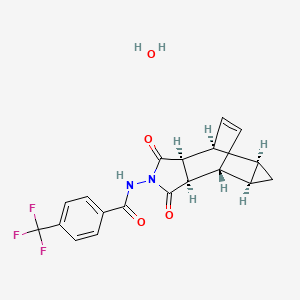
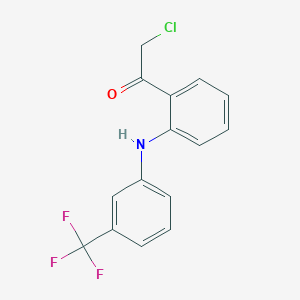
![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)
